![molecular formula C9H17NO2 B1525902 (S)-2-amino-2-cycloheptylacetic acid CAS No. 49606-92-0](/img/structure/B1525902.png)
(S)-2-amino-2-cycloheptylacetic acid
Overview
Description
(S)-2-amino-2-cycloheptylacetic acid, also known as CHA, is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its unique properties. This amino acid is composed of a cycloheptyl ring and an amino group, which makes it structurally distinct from other amino acids. CHA has been studied for its potential use in pharmaceuticals, as well as its ability to modulate neurotransmitter release and synaptic transmission. In
Scientific Research Applications
Complexing Agents in Biological and Pharmaceutical Applications : (S)-2-amino-2-cycloheptylacetic acid, as part of the broader category of amino acids, is significant in the study of complexing agents like cyclodextrins. These agents are utilized in biological, pharmaceutical, and industrial applications for enhancing protein stability, solubility, and taste masking (Caso et al., 2015).
Antimicrobial Properties : Research on structurally similar amino acids has shown that certain dipeptides demonstrate significant antibacterial activity, suggesting potential antimicrobial applications for (S)-2-amino-2-cycloheptylacetic acid derivatives (Baldwin et al., 1986).
Drug Design and Peptidomimetics : Studies on bicyclic amino acids like (S)-2-amino-2-cycloheptylacetic acid have highlighted their importance in developing peptidomimetics, which are compounds designed to mimic the structure and function of bioactive peptides. This research has significant implications in drug discovery (Trabocchi et al., 2007).
Stability and Tolerance in Drug Design : The stability and tolerance of amino acid-based compounds like (S)-2-amino-2-cycloheptylacetic acid to sequence substitutions make them valuable in drug design, particularly in developing cyclic peptides and enzyme inhibitors (Craik & Du, 2017).
Antioxidant Activities : Research has shown that certain dipeptides containing amino acids exhibit high antioxidant activities. This suggests potential applications for (S)-2-amino-2-cycloheptylacetic acid in developing antioxidants (Zheng et al., 2016).
Host-Defense Activities in Plants : Cyclotides, which include (S)-2-amino-2-cycloheptylacetic acid derivatives, have been identified as having host-defense activities in plants. They protect plants from pests and pathogens and have potential as novel pesticidal agents (Craik, 2012).
Chemical Synthesis and Structural Studies : Research into the synthesis and structural analysis of compounds similar to (S)-2-amino-2-cycloheptylacetic acid contributes to the understanding of their conformational properties and potential applications in peptide design (André et al., 2012).
properties
IUPAC Name |
(2S)-2-amino-2-cycloheptylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLQOIMQMLOTNY-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726686 | |
Record name | (2S)-Amino(cycloheptyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-2-cycloheptylacetic acid | |
CAS RN |
49606-92-0 | |
Record name | (2S)-Amino(cycloheptyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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